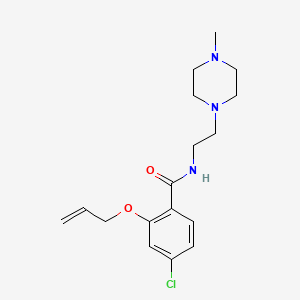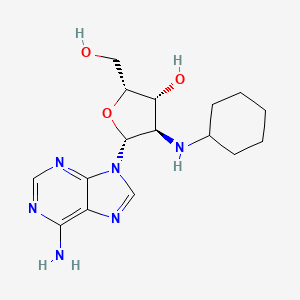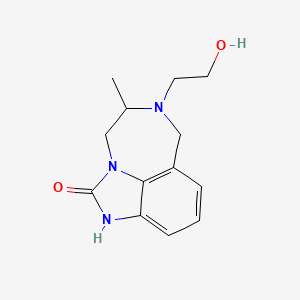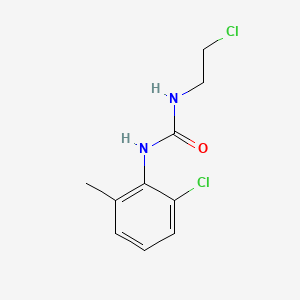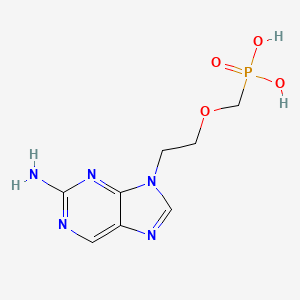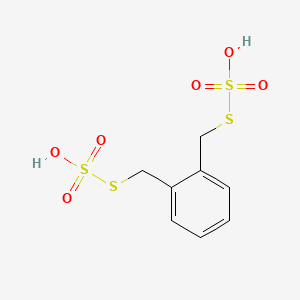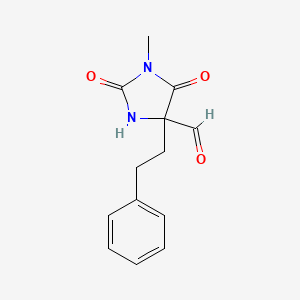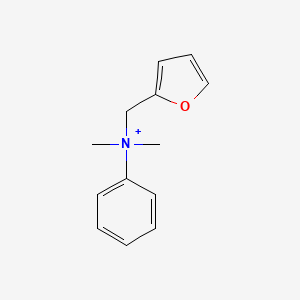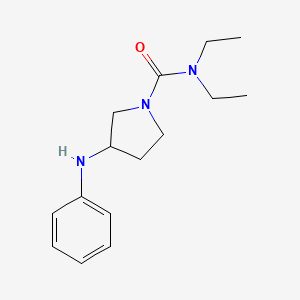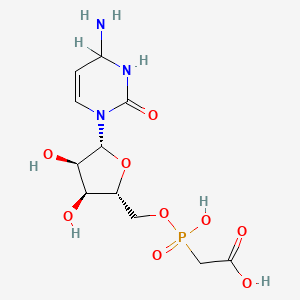
((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid): is a complex organic compound with significant potential in various scientific fields. Its unique structure, comprising a pyrimidine ring, a furan ring, and a phosphoryl group, makes it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the construction of the furan ring. The final steps involve the introduction of the phosphoryl group and the acetic acid moiety. Common reagents used in these reactions include various amines, aldehydes, and phosphorylating agents under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the furan ring.
Reduction: Reduction reactions may target the oxo group on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with specific molecular targets can lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism by which ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Ethyl acetoacetate: A simpler compound with a similar acetoacetate moiety.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A more complex compound with structural similarities.
Uniqueness: The uniqueness of ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) lies in its combination of a pyrimidine ring, a furan ring, and a phosphoryl group. This combination provides a versatile platform for chemical modifications and interactions with various biological targets, making it a valuable compound in multiple research fields.
Propriétés
Numéro CAS |
117626-95-6 |
|---|---|
Formule moléculaire |
C11H18N3O9P |
Poids moléculaire |
367.25 g/mol |
Nom IUPAC |
2-[[(2R,3S,4R,5R)-5-(6-amino-2-oxo-1,6-dihydropyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H18N3O9P/c12-6-1-2-14(11(19)13-6)10-9(18)8(17)5(23-10)3-22-24(20,21)4-7(15)16/h1-2,5-6,8-10,17-18H,3-4,12H2,(H,13,19)(H,15,16)(H,20,21)/t5-,6?,8-,9-,10-/m1/s1 |
Clé InChI |
XGSLIYMDBKHQTJ-ZOOMMZQBSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


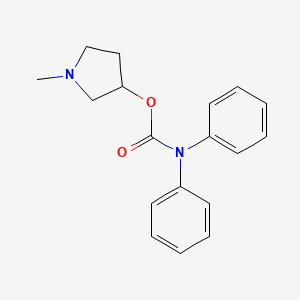
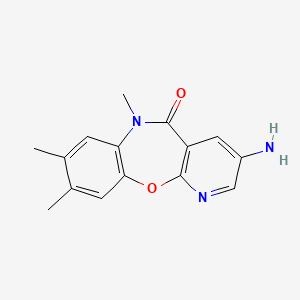
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
